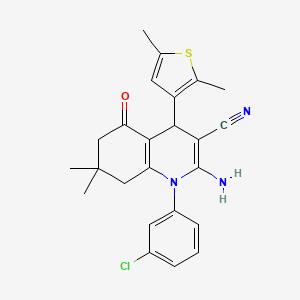![molecular formula C23H19N5OS B11635947 (6Z)-5-imino-2-methyl-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635947.png)
(6Z)-5-imino-2-methyl-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-5-Imino-2-methyl-6-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-2-methyl-6-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiadiazolo[3,2-a]pyrimidin-7-one moiety. Key steps include:
Formation of the Indole Derivative: This involves the reaction of 2-methylphenylmethylamine with appropriate reagents to form the indole ring.
Construction of the Thiadiazolo[3,2-a]pyrimidin-7-one Core: This step involves cyclization reactions using thiourea and other reagents to form the thiadiazole ring.
Final Coupling and Imination: The final step involves coupling the indole derivative with the thiadiazolo[3,2-a]pyrimidin-7-one core and introducing the imino group under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Scaling Up Reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Imino-2-methyl-6-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(6Z)-5-Imino-2-methyl-6-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6Z)-5-imino-2-methyl-6-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin, used for their anticoagulant properties.
Uniqueness
(6Z)-5-Imino-2-methyl-6-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its combination of functional groups and potential applications across various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H19N5OS |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(6Z)-5-imino-2-methyl-6-[[1-[(2-methylphenyl)methyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H19N5OS/c1-14-7-3-4-8-16(14)12-27-13-17(18-9-5-6-10-20(18)27)11-19-21(24)28-23(25-22(19)29)30-15(2)26-28/h3-11,13,24H,12H2,1-2H3/b19-11-,24-21? |
InChI Key |
QZFLBYHKNKLVDH-IBERAMNCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)/C=C\4/C(=N)N5C(=NC4=O)SC(=N5)C |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C(=NC4=O)SC(=N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11635869.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B11635874.png)
![Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635878.png)
![Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635885.png)
![Benzyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11635887.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11635889.png)
![Ethyl 6-ethoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11635895.png)
![1-(butylsulfanyl)-4-(4-methoxybenzyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11635896.png)
![2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11635902.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11635927.png)
![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B11635935.png)
![N-(3-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11635940.png)

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11635945.png)
